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molecular formula C15H23ClN2O B001218 Mepivacaine hydrochloride CAS No. 1722-62-9

Mepivacaine hydrochloride

Cat. No. B001218
M. Wt: 282.81 g/mol
InChI Key: RETIMRUQNCDCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09125814B2

Procedure details

In a first vial, Mepivacaine-HCl (1.8, 3.7 or 7.4 mg), SG-PEG (50 mg) and PEG-SH (50 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing All Mepivacaine-loaded gels swelled 1.5-2 times their original volume. In vitro release studies showed a slight burst of mepivacaine from the gel. At 9 days, 60% of the drug was released.
Quantity
7.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
PEG-SH
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1.Cl.C(=O)([O-])[O-]>>[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.4 mg
Type
reactant
Smiles
CC1=CC=CC(=C1NC(=O)C2CCCCN2C)C.Cl
Name
PEG-SH
Quantity
50 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mepivacaine precipitated within the gel
ADDITION
Type
ADDITION
Details
upon mixing All Mepivacaine-loaded gels

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
Smiles
CC1=CC=CC(=C1NC(=O)C2CCCCN2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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